Cas no 2034415-24-0 (N-({8-ethoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)furan-2-carboxamide)

N-({8-エトキシ-1,2,4-トリアゾロ[4,3-a]ピラジン-3-イル}メチル)フラン-2-カルボキサミドは、高度に特異的な分子構造を持つ化合物です。1,2,4-トリアゾロ環とピラジン環の融合骨格にエトキシ基とフラン-2-カルボキサミド部位を有し、優れた生体利用性と標的選択性を示します。この化合物は医薬品中間体としての潜在性を持ち、特に神経科学分野や抗炎症剤開発において注目されています。結晶性が良好で安定性に優れ、有機合成における取り扱いやすさも特徴です。分子内の複素環構造が多様な分子間相互作用を可能にし、創薬研究における有用なリード化合物としての価値を有しています。

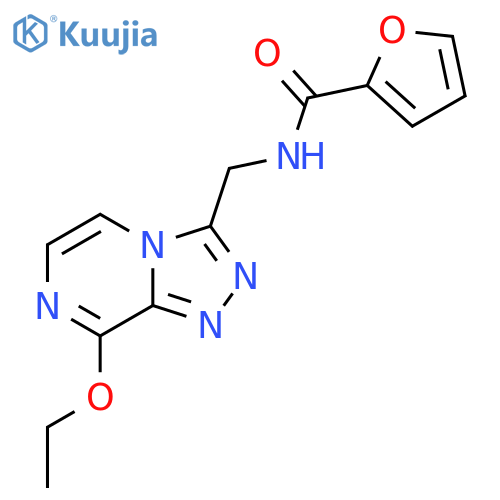

2034415-24-0 structure

商品名:N-({8-ethoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)furan-2-carboxamide

N-({8-ethoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)furan-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-({8-ethoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)furan-2-carboxamide

- N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide

- N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide

- F6524-4870

- AKOS026694527

- 2034415-24-0

- N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide

-

- インチ: 1S/C13H13N5O3/c1-2-20-13-11-17-16-10(18(11)6-5-14-13)8-15-12(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,15,19)

- InChIKey: UKXNFKJUBXJDOD-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C2=NN=C(CNC(C3=CC=CO3)=O)N2C=CN=1

計算された属性

- せいみつぶんしりょう: 287.10183929g/mol

- どういたいしつりょう: 287.10183929g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 94.6Ų

N-({8-ethoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)furan-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6524-4870-2μmol |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-10mg |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-1mg |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-25mg |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-4mg |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-2mg |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-30mg |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-15mg |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-5μmol |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4870-10μmol |

N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-2-carboxamide |

2034415-24-0 | 10μmol |

$69.0 | 2023-09-08 |

N-({8-ethoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)furan-2-carboxamide 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

2034415-24-0 (N-({8-ethoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)furan-2-carboxamide) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬